molecular formula C19H20N4O3 B11291309 N-(2-ethoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(2-ethoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11291309
M. Wt: 352.4 g/mol
InChI Key: SADNDWRPNZSFDF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea to form the tetrahydropyrimidine ring. This intermediate is then subjected to further functionalization:

    Condensation Reaction: Ethyl acetoacetate reacts with urea under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Amination: The intermediate is then reacted with aniline to introduce the phenylamino group.

    Ester Hydrolysis and Amidation: The ethyl ester group is hydrolyzed to a carboxylic acid, which is then converted to the carboxamide by reaction with 2-ethoxyaniline.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the tetrahydropyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-(2-ethoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide may be studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive molecules suggests it could have interesting biological properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-N-hexylamine: This compound shares the ethoxyphenyl group but differs in its overall structure and functional groups.

    2-(2-(N-ethyl-N-phenylamino)ethyl)pyridine hydrochloride: This compound has a similar phenylamino group but a different core structure.

Uniqueness

N-(2-ethoxyphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its tetrahydropyrimidine core, which is not commonly found in many other compounds. This core structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-anilino-N-(2-ethoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-2-26-16-11-7-6-10-14(16)21-18(25)15-12-17(24)23-19(22-15)20-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,21,25)(H2,20,22,23,24)

InChI Key

SADNDWRPNZSFDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)NC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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